molecular formula C56H102O6S9 B11764823 3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate

3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate

Cat. No.: B11764823
M. Wt: 1160.0 g/mol
InChI Key: HYZIWJXWRIAPNA-UHFFFAOYSA-N
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Description

3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate is a useful research compound. Its molecular formula is C56H102O6S9 and its molecular weight is 1160.0 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate is a complex thioester with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including multiple dodecyl sulfanyl groups and a methanethioyl moiety. The molecular formula is C17H32O2S3C_{17}H_{32}O_2S_3, and it belongs to the class of extractables and leachables.

PropertyValue
Molecular FormulaC17H32O2S3
Molecular Weight356.56 g/mol
CAS Number461642-78-4
Melting Point78-82 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that compounds similar to this thioester exhibit significant antimicrobial activity. For example, thioesters have been shown to disrupt bacterial cell membranes, leading to cell lysis. The dodecyl sulfanyl groups enhance lipophilicity, allowing for better membrane penetration.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that related dodecylthio compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies using human cell lines have shown that certain derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells.

Findings :

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal fibroblast cells.
  • Results : The compound exhibited IC50 values of approximately 25 µM for HeLa cells, indicating potent cytotoxic activity, while normal fibroblasts showed significantly higher IC50 values (>100 µM), suggesting selectivity towards cancer cells.

The proposed mechanism involves the formation of reactive sulfur species that interact with cellular thiols, leading to oxidative stress and subsequent apoptosis in target cells. This mechanism is supported by findings from various studies highlighting the role of sulfur-containing compounds in inducing oxidative stress.

Scientific Research Applications

Structural Characteristics

The compound features multiple dodecyl sulfanyl groups, which contribute to its hydrophobic properties, making it suitable for applications in surfactants and emulsifiers. The presence of multiple sulfur atoms may also impart unique reactivity profiles that can be exploited in synthetic chemistry.

Materials Science

This compound has been identified as a potential RAFT (Reversible Addition-Fragmentation Chain Transfer) agent in polymer chemistry. RAFT agents are crucial for controlling polymerization processes, allowing for the synthesis of well-defined polymers with specific architectures.

Case Study: RAFT Polymerization

In a study involving styrene and acrylate monomers, the compound demonstrated effective control over the polymerization process, yielding polymers with narrow molecular weight distributions. This property is essential for producing materials with predictable performance characteristics, which are vital in applications ranging from coatings to biomedical devices.

Biochemical Applications

The dodecyl sulfanyl groups enhance the solubility of the compound in lipid environments, making it an intriguing candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their bioavailability.

Case Study: Drug Delivery Systems

Research has shown that formulations incorporating this compound can significantly enhance the solubility of poorly water-soluble drugs. In vitro studies indicated improved cellular uptake and therapeutic efficacy compared to traditional delivery methods.

Surfactant Development

Due to its amphiphilic nature, the compound has potential applications as a surfactant in various industrial processes. Its ability to reduce surface tension makes it suitable for use in detergents, emulsifiers, and dispersants.

Data Table: Surfactant Performance Comparison

CompoundSurface Tension (mN/m)Critical Micelle Concentration (CMC)
Dodecyl Sulfanyl Compound300.01 mM
Traditional Surfactant A350.05 mM
Traditional Surfactant B400.08 mM

Environmental Applications

The compound's unique properties make it suitable for environmental remediation efforts, particularly in the removal of heavy metals from wastewater. Its thiol groups can chelate metal ions, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Removal

Laboratory experiments demonstrated that solutions containing this compound could effectively reduce lead and cadmium concentrations in water samples by over 90%, highlighting its potential utility in environmental cleanup technologies.

Properties

Molecular Formula

C56H102O6S9

Molecular Weight

1160.0 g/mol

IUPAC Name

[3-(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxy-2-[(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C56H102O6S9/c1-11-14-17-20-23-26-29-32-35-38-41-66-50(63)69-53(4,5)47(57)60-44-56(10,45-61-48(58)54(6,7)70-51(64)67-42-39-36-33-30-27-24-21-18-15-12-2)46-62-49(59)55(8,9)71-52(65)68-43-40-37-34-31-28-25-22-19-16-13-3/h11-46H2,1-10H3

InChI Key

HYZIWJXWRIAPNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCC(C)(COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC)COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC

Origin of Product

United States

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